REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[CH2:7][CH2:6][CH:5]([NH:8][C:9](=S)[NH2:10])[CH2:4][CH2:3]1.C1(S(N)(=O)=[O:20])C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].N([O-])=O.[Na+]>O1CCOCC1.CC(C)=O.CC(C)=O.C(O)(=O)C>[CH3:1][C:2]1([CH3:12])[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:20])[NH2:10])[CH2:4][CH2:3]1 |f:2.3.4,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCC(CC1)NC(N)=S)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N
|
Name
|
cyclohexyl mustard oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
dioxane acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.CC(=O)C
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is continued at 5°C
|
Type
|
DISTILLATION
|
Details
|
is distilled off
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in dilute sodium hydroxide solution
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(CC1)NC(N)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |